N-cyclopropyl-5-nitropyridin-2-amine
Overview
Description
N-cyclopropyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a cyclopropyl group attached to a nitropyridine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-nitropyridine with cyclopropylamine under controlled conditions . The reaction is usually carried out in a polar protic solvent such as ethanol or methanol, with the addition of a base like sodium acetate or cesium carbonate to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for N-cyclopropyl-5-nitropyridin-2-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-nitropyridin-2-amine undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions
Reduction: Hydrazine hydrate or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Sodium acetate or cesium carbonate in a polar protic solvent like ethanol or methanol.
Major Products Formed
Scientific Research Applications
N-cyclopropyl-5-nitropyridin-2-amine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, primarily through its nitro and amine groups. These functional groups allow the compound to participate in various chemical reactions, such as reduction and substitution, which can modify biological molecules and pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitropyridine: Similar in structure but lacks the cyclopropyl group.
5-Nitropyridin-2-amine: Similar but without the cyclopropyl substitution.
Uniqueness
N-cyclopropyl-5-nitropyridin-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific research applications where these properties are advantageous .
Properties
IUPAC Name |
N-cyclopropyl-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-3-4-8(9-5-7)10-6-1-2-6/h3-6H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTPBGCAEZTYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384238 | |
Record name | N-cyclopropyl-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246862-51-1 | |
Record name | N-cyclopropyl-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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